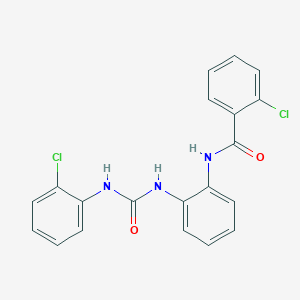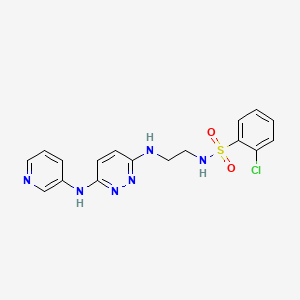
2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its diverse applications in research. A similar compound, 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, has been studied for its crystal structure .Chemical Reactions Analysis
While specific chemical reactions involving ‘2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide’ are not detailed in the search results, related compounds have been used in the synthesis of some 1,3,5-trisubstituted pyrazoline derivatives .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related benzamide derivatives have been extensively studied, focusing on their crystal structure analysis, spectral investigations (IR, NMR, UV-Vis), and theoretical calculations (DFT). These studies aim to understand the molecular structure and properties of such compounds for further applications in material science and chemistry. For example, Demir et al. (2016) synthesized and characterized 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, providing insights into its molecular structure and properties through experimental and computational methods (Demir et al., 2016).
Biological Activities
- New benzamide derivatives have been synthesized and tested for their antimicrobial and antipathogenic activities. For instance, Limban et al. (2011) investigated the antipathogenic activity of new thiourea derivatives, highlighting their significant potential against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). Similarly, Patel et al. (2011) explored the antimicrobial activities of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, showing promise in developing novel antimicrobial agents (Patel et al., 2011).
Material Science and Catalysis
- Research has also delved into the application of benzamide derivatives in material science and as catalysts in chemical reactions. For example, Ighilahriz-Boubchir et al. (2017) reported the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives using Keggin-type heteropolyacids as catalysts, demonstrating their potential in high-yielding reactions and biological activities (Ighilahriz-Boubchir et al., 2017).
properties
IUPAC Name |
2-chloro-N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-14-8-2-1-7-13(14)19(26)23-17-11-5-6-12-18(17)25-20(27)24-16-10-4-3-9-15(16)22/h1-12H,(H,23,26)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMRZOTZIKGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2534096.png)


![N-(3-chloro-4-methylphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2534102.png)

![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)

![3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2534107.png)
![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2534113.png)